3-chloro-4-fluoro-2-methylpyridine
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Overview
Description
3-chloro-4-fluoro-2-methylpyridine is a halogenated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-2-methylpyridine typically involves halogenation reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under basic conditions . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing efficient fluorinating and chlorinating reagents. The use of advanced catalytic systems and controlled reaction conditions ensures the consistent production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) and sodium hydroxide (NaOH) are commonly used reagents.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated and chlorinated derivatives, while cross-coupling reactions can produce complex aromatic compounds with diverse functional groups .
Scientific Research Applications
3-chloro-4-fluoro-2-methylpyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-2-methylpyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of chlorine and fluorine atoms enhances the compound’s ability to form strong interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-fluoro-4-methylpyridine
- 2-chloro-4-fluoro-6-methylpyridine
- 4-chloro-3-fluoro-2-methylpyridine
Uniqueness
3-chloro-4-fluoro-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
1227580-35-9 |
---|---|
Molecular Formula |
C6H5ClFN |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
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